3-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
“3-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a synthetic chemical compound . It has a molecular formula of C21H22ClN3O5.
Synthesis Analysis
While there isn’t specific information available on the synthesis of “this compound”, a similar compound was synthesized starting from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides .Scientific Research Applications
Anticancer Potential
The chemical compound 3-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide and its derivatives have been studied for their anticancer properties. A research study demonstrated that a series of substituted benzamides, closely related to this compound, exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives showed higher anticancer activities than the reference drug, etoposide, indicating the potential of these compounds in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial and Antitubercular Activities
Another aspect of research on derivatives of this compound focuses on their antimicrobial and antitubercular properties. For example, a study on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives revealed significant antitubercular activity against Mycobacterium tuberculosis, with certain compounds demonstrating low toxicity against a normal cell line, highlighting their potential for further drug development (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).
Synthesis and Chemical Properties
The synthesis and chemical properties of this compound derivatives also constitute an important area of research. These studies often aim to understand the compound's behavior under various conditions and its interactions with other chemical entities. For instance, the photolysis of 1,3,4-oxadiazoles in alcohols has been explored to understand the reactions of similar compounds under light exposure, which is crucial for developing light-sensitive drugs or chemicals (Tsuge, Oe, & Tashiro, 1977).
Nematicidal Activities
Recent studies have expanded the potential applications of 1,2,4-oxadiazole derivatives, closely related to the compound , to include nematicidal activities. These compounds have shown promising results against Bursaphelenchus xylophilus, a significant pest, indicating their potential as lead compounds for developing new nematicides. This research opens up new avenues for the application of these compounds in agriculture and pest control (Liu, Wang, Zhou, & Gan, 2022).
Properties
IUPAC Name |
3-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)20-24-25-21(30-20)23-19(26)13-8-7-9-15(22)10-13/h7-12H,4-6H2,1-3H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKXHCVRLHECRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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